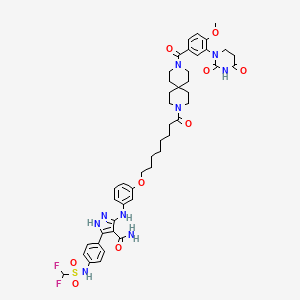
PROTAC MLKL Degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PROTAC MLKL Degrader-1 involves the incorporation of modified cereblon (CRBN) ligands and a lenalidomide-linker within its structure . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach to synthesizing PROTACs involves the following steps:
Ligand Synthesis: Synthesize the ligand that binds to the target protein (MLKL in this case).
Linker Attachment: Attach a linker to the ligand. The linker is typically a flexible chain that connects the ligand to the E3 ligase ligand.
E3 Ligase Ligand Synthesis: Synthesize the ligand that binds to the E3 ubiquitin ligase (CRBN in this case).
Conjugation: Conjugate the ligand-linker and the E3 ligase ligand to form the final PROTAC molecule.
Chemical Reactions Analysis
PROTAC MLKL Degrader-1 undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis involves nucleophilic substitution reactions to attach the linker to the ligands.
Amide Bond Formation: The conjugation step often involves forming amide bonds between the linker and the ligands.
Oxidation and Reduction: These reactions may be used to modify the ligands or linkers to achieve the desired chemical properties.
Common reagents and conditions used in these reactions include:
N,N’-Dicyclohexylcarbodiimide (DCC): Used for amide bond formation.
Dimethylformamide (DMF): A common solvent for these reactions.
Palladium on carbon (Pd/C): Used for hydrogenation reactions.
The major products formed from these reactions are the intermediate compounds that are subsequently conjugated to form the final PROTAC molecule.
Scientific Research Applications
PROTAC MLKL Degrader-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of MLKL and its effects on cellular processes.
Biology: Helps in understanding the role of MLKL in necroptosis and other cellular pathways.
Medicine: Potential therapeutic applications in diseases where necroptosis plays a role, such as neurodegenerative diseases and certain cancers.
Industry: Used in drug discovery and development to identify new therapeutic targets and develop novel treatments.
Mechanism of Action
PROTAC MLKL Degrader-1 exerts its effects by recruiting the E3 ubiquitin ligase cereblon (CRBN) to the target protein MLKL. This recruitment leads to the ubiquitination of MLKL, marking it for degradation by the proteasome . The degradation of MLKL prevents its role in necroptosis, thereby inhibiting cell death in models of this process.
Comparison with Similar Compounds
PROTAC MLKL Degrader-1 is unique in its high selectivity and efficiency in degrading MLKL. Similar compounds include other PROTACs targeting different proteins, such as:
PROTAC Mcl1 Degrader-1: Targets Mcl-1 for degradation.
PROTAC Bcl-2 Degrader: Targets Bcl-2 for degradation.
PROTAC BRD Degraders: Target bromodomain-containing proteins for degradation.
These compounds share the general mechanism of action of PROTACs but differ in their target proteins and specific applications.
Properties
Molecular Formula |
C46H55F2N9O9S |
|---|---|
Molecular Weight |
948.0 g/mol |
IUPAC Name |
5-[4-(difluoromethylsulfonylamino)phenyl]-3-[3-[8-[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]-8-oxooctoxy]anilino]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C46H55F2N9O9S/c1-65-36-16-13-31(28-35(36)57-22-17-37(58)51-45(57)62)43(61)56-25-20-46(21-26-56)18-23-55(24-19-46)38(59)10-5-3-2-4-6-27-66-34-9-7-8-33(29-34)50-42-39(41(49)60)40(52-53-42)30-11-14-32(15-12-30)54-67(63,64)44(47)48/h7-9,11-16,28-29,44,54H,2-6,10,17-27H2,1H3,(H2,49,60)(H2,50,52,53)(H,51,58,62) |
InChI Key |
XDPRKJSOJYMCMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CCN(CC3)C(=O)CCCCCCCOC4=CC=CC(=C4)NC5=NNC(=C5C(=O)N)C6=CC=C(C=C6)NS(=O)(=O)C(F)F)CC2)N7CCC(=O)NC7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


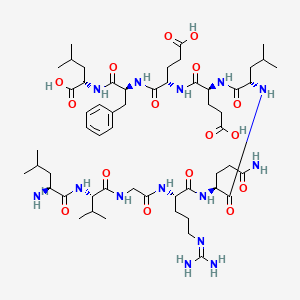
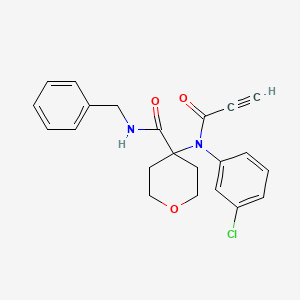
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
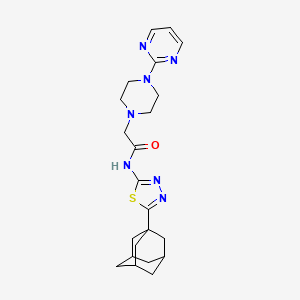
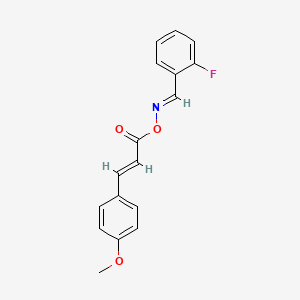
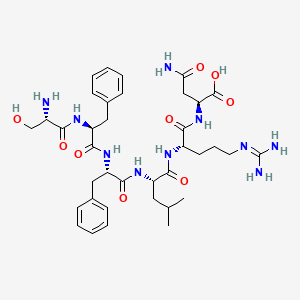
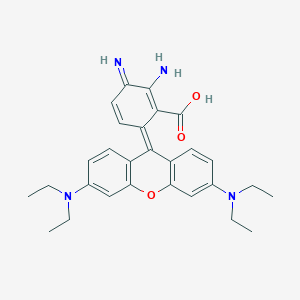
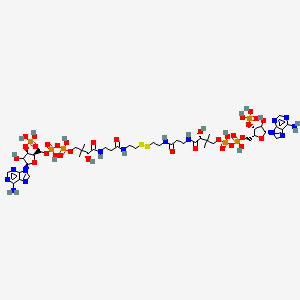
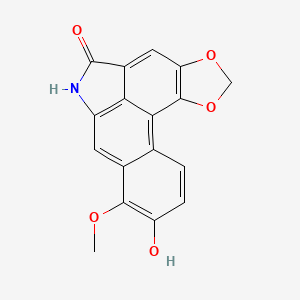
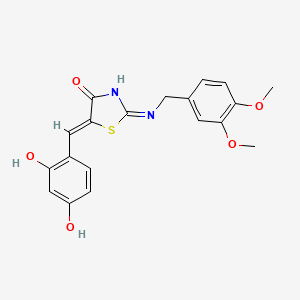
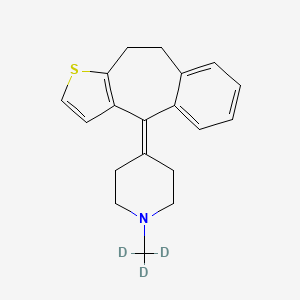
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)
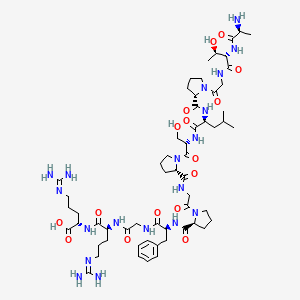
![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
